molecular formula C13H20N2O2 B016779 tert-Butyl N-[3-(aminomethyl)benzyl]carbamate CAS No. 108467-99-8

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

Cat. No. B016779
M. Wt: 236.31 g/mol
InChI Key: GQAUPTTUSSLXPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl N-[3-(aminomethyl)benzyl]carbamate derivatives involves several steps, including acylation, nucleophilic substitution, and reduction processes. For example, a rapid synthetic method has been established for an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), demonstrating the compound's significance in medicinal chemistry (Zhao et al., 2017). Moreover, carbamate derivatives have been synthesized from aminomethyltrialkylsilanes, highlighting the versatility of this compound in synthetic chemistry (Sieburth et al., 1996).

Molecular Structure Analysis

Molecular structure analysis of tert-butyl N-[3-(aminomethyl)benzyl]carbamate derivatives reveals intricate details about their conformation and intermolecular interactions. For instance, crystallographic studies have shown that these molecules can form layered structures through hydrogen-bond connectivity, which plays a crucial role in their reactivity and physical properties (Howie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl N-[3-(aminomethyl)benzyl]carbamate derivatives are diverse and include transformations such as the chemoselective conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate under mild reaction conditions (Sakaitani & Ohfune, 1990). These reactions underscore the compound's utility in organic synthesis, especially in the protection and deprotection of amino groups.

Physical Properties Analysis

The physical properties of tert-butyl N-[3-(aminomethyl)benzyl]carbamate derivatives, such as their crystalline structure and thermal behavior, have been extensively studied. Crystallographic and thermal analyses provide insights into the stability, melting points, and solubility of these compounds, which are crucial for their application in synthesis and formulation (Singh et al., 2016).

Chemical Properties Analysis

The chemical properties of tert-butyl N-[3-(aminomethyl)benzyl]carbamate derivatives, including their reactivity with various electrophiles and nucleophiles, are central to their application in synthetic chemistry. Their behavior in reactions, such as metalation and alkylation between silicon and nitrogen, highlights their role as versatile intermediates (Sieburth et al., 1996). Additionally, the synthesis of orthogonally protected boronic acid analogs of aspartic acid illustrates the compound's utility in the synthesis of unnatural amino acids (Hsiao, 1998).

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Mannich Reaction and Chemical Synthesis : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is used in the asymmetric Mannich reaction, which is crucial for the synthesis of chiral amino carbonyl compounds. This compound's synthesis involves steps such as proline catalysis, purification, and safety measures for waste disposal (Yang, Pan, & List, 2009).
  • Crystallography and Molecular Interactions : Two carbamate derivatives, including tert-butyl derivatives, were structurally characterized. They exhibit an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture, highlighting the structural complexity and molecular interactions of such compounds (Das et al., 2016).

Chemical Reactions and Mechanisms

  • Diels‐Alder Reaction Involvement : tert-Butyl carbamates are involved in the Diels‐Alder reaction, a key chemical reaction used in the synthesis of various complex molecules. This reaction pathway is significant for constructing molecular structures and understanding reaction mechanisms (Padwa, Brodney, & Lynch, 2003).
  • Reductive Cleavage of Aromatic Amides : A study on the reductive cleavage of N-substituted aromatic amides, particularly tert-butyl acylcarbamates, revealed that the conversion to acylcarbamates followed by reduction is a mild, efficient procedure to effect cleavage of amides, isolating carbamates and corresponding alcohols (Ragnarsson et al., 2002).

Intermediate in Synthesis

  • Synthesis of Biologically Active Compounds : tert-Butyl carbamates serve as important intermediates in the synthesis of various biologically active compounds, demonstrating the compound's significance in pharmaceutical and chemical industries (Zhao et al., 2017).

Deprotection and Catalysts

  • Deprotection of tert-Butyl Carbamates : A study explored the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, showing its effectiveness and the mildness of the reaction conditions (Li et al., 2006).
  • Catalysis in Chemical Reactions : Indium(III) halides have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, further underscoring the versatility and importance of tert-butyl carbamates in chemical synthesis (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAUPTTUSSLXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373205
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

CAS RN

108467-99-8
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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